3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one
CAS No.:
Cat. No.: VC19959246
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one -](/images/structure/VC19959246.png)
Specification
Molecular Formula | C7H8N2O |
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Molecular Weight | 136.15 g/mol |
IUPAC Name | 3-methyl-4,5-dihydro-2H-cyclopenta[c]pyrazol-6-one |
Standard InChI | InChI=1S/C7H8N2O/c1-4-5-2-3-6(10)7(5)9-8-4/h2-3H2,1H3,(H,8,9) |
Standard InChI Key | KYWKKEASOGFGEB-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2CCC(=O)C2=NN1 |
Introduction
Structural Characteristics and Nomenclature
3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one features a bicyclic framework consisting of a pyrazole ring fused to a cyclopentane moiety. Key structural attributes include:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
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Cyclopentane fusion: Partial saturation at the 4,5-positions of the cyclopentane ring, with a ketone group at position 6.
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Substituents: A methyl group at position 3 enhances steric and electronic modulation.
The systematic IUPAC name derives from the bicyclic numbering system, where the pyrazole nitrogen atoms occupy positions 1 and 2, and the cyclopentane ring is fused at the [c] position relative to the pyrazole .
Synthetic Methodologies
Multicomponent Bicyclization Strategies
The synthesis of related cyclopenta-fused pyrazoles, such as pyrazolo[3,4-b]pyridines, often employs multicomponent reactions (MCRs) under microwave-assisted conditions. For example, Guo et al. demonstrated that arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one undergo a [3+2+1]/[3+2] bicyclization to form tricyclic systems . Adapting this approach, 3-methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one could theoretically arise from:
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Reactants: 3-Methyl-1H-pyrazol-5-amine, a diketone (e.g., 2,2-dihydroxy-1-phenylethanone), and a cyclic enol ether.
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Conditions: Brønsted acid catalysis (e.g., p-TsOH) in polar aprotic solvents (DMF or acetic acid) at 110–120°C .
Table 1: Hypothetical Reaction Optimization Parameters
Parameter | Optimal Value | Effect on Yield |
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Catalyst | p-TsOH (1.0 equiv) | Enhances cyclization |
Solvent | DMF | Improves solubility |
Temperature | 120°C | Accelerates kinetics |
Reaction Time | 25–40 min | Maximizes conversion |
Post-Modification Approaches
Physicochemical Properties
While experimental data for 3-methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one remain unpublished, predictive modeling and analog comparisons suggest:
Table 2: Estimated Physicochemical Properties
Property | Value | Method of Estimation |
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Molecular Formula | C₇H₈N₂O | Elemental analysis |
Molecular Weight | 136.15 g/mol | Mass spectrometry |
logP | 1.2 ± 0.3 | XLogP3 |
Hydrogen Bond Acceptors | 3 | Topological analysis |
Topological Polar SA | 45.8 Ų | Computational modeling |
The ketone group at position 6 confers polarity, enhancing water solubility compared to fully aromatic analogs .
Spectroscopic Characterization
Hypothetical NMR and IR spectra can be extrapolated from structurally related compounds:
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¹H NMR (400 MHz, CDCl₃):
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δ 2.15 (s, 3H, CH₃),
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δ 3.10–3.30 (m, 2H, cyclopentane CH₂),
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δ 5.10 (s, 1H, pyrazole CH).
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¹³C NMR (100 MHz, CDCl₃):
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δ 195.8 (C=O),
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δ 150.2 (pyrazole C3),
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δ 45.3 (cyclopentane CH₂).
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IR (KBr):
Challenges and Future Directions
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